1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRKDYSITJJNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride typically involves the reaction of a suitable bicyclic precursor with amine groups under controlled conditions. One common method includes the reduction of a bicyclic ketone followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the precursor compounds are subjected to high-pressure hydrogenation and catalytic reduction. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, which is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a seven-membered ring containing a nitrogen atom, which contributes to its basicity and reactivity. The presence of the amine functional group allows for nucleophilic substitutions and protonation reactions, making it a valuable candidate for various biological interactions and enzymatic processes .
Cholinergic Signaling
1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride has been studied for its potential as a selective muscarinic agonist . This property may make it useful in treating cognitive disorders such as Alzheimer's disease, where cholinergic signaling is disrupted . The compound's ability to selectively bind to muscarinic receptors could lead to advancements in therapies aimed at enhancing memory and learning processes.
Anticancer Research
Recent studies have highlighted the potential of bicyclic compounds similar to this compound in anticancer applications . For instance, novel bicyclo[2.2.1]heptane derivatives have been identified as selective antagonists for CXCR2, demonstrating significant anti-cancer metastatic activity . This suggests that compounds with similar structural motifs may be explored further for their therapeutic efficacy against cancer.
Neuroprotective Effects
Research indicates that compounds with structural similarities to this compound exhibit neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases . The unique stereochemistry of this compound may confer distinct pharmacological properties compared to other bicyclic amines.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including methods such as nucleophilic substitution and palladium-catalyzed reactions . These synthetic pathways are critical for producing sufficient quantities of the compound for biological testing and application development.
Table: Comparison of Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Bicyclic amine | Similar structure; less functionalized |
| 1-Azabicyclo[3.3.0]octane | Bicyclic amine | Larger ring size; different biological activity |
| 1-Pyrrolidinylcyclopentanol | Cyclic amine | Contains a five-membered ring; different reactivity |
| 2-Methylpiperidine | Piped-like structure | Antidepressant effects |
Interaction Studies
Interaction studies are essential for elucidating the pharmacodynamics of this compound, particularly regarding its binding affinity to various receptors involved in cholinergic signaling pathways . High-throughput screening methods are often employed to assess multiple compounds simultaneously against various biological targets, aiding in the identification of promising candidates for further study.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. In receptor binding studies, it acts as a ligand, binding to receptor sites and modulating their function .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride: Similar structure but with the amine group at a different position.
1-Azabicyclo[2.2.1]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is unique due to its specific placement of the amine group, which influences its reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Biological Activity
1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom integral to its seven-membered ring, which influences its reactivity and biological interactions. The amine functional group is pivotal for its nucleophilic properties, allowing it to engage in various enzymatic reactions within biological systems.
Biological Activity Spectrum
Research indicates that this compound exhibits several biological activities, particularly in relation to receptor interactions and enzymatic inhibition:
- Receptor Binding : The compound has been studied for its affinity to nicotinic acetylcholine receptors (nAChRs), similar to epibatidine analogs, which are known for their analgesic properties but also exhibit toxicity .
- Analgesic Effects : Analogous compounds have shown significant analgesic effects, making this compound a candidate for pain management therapies .
- Neuroprotective Properties : Some derivatives demonstrate neuroprotective effects, potentially beneficial in neurodegenerative diseases .
The mechanism of action involves the interaction of the amine group with specific molecular targets, facilitating hydrogen bonding and electrostatic interactions that modulate protein and enzyme activity. This interaction is crucial for understanding the pharmacodynamics of the compound and its derivatives.
Synthesis of this compound
The synthesis typically involves multi-step organic reactions, including:
- Aza Diels-Alder Reaction : This method constructs the bicyclic framework effectively.
- Nucleophilic Substitution Reactions : These reactions allow for the introduction of various functional groups that can enhance biological activity.
Table 1 summarizes various synthetic approaches:
| Synthesis Method | Description |
|---|---|
| Aza Diels-Alder Reaction | Constructs the bicyclic structure |
| Nucleophilic Substitution | Introduces functional groups for enhanced activity |
| Bromination | Produces reactive intermediates for further synthesis |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Analgesic Properties : Research demonstrated that derivatives exhibit significant analgesic effects in animal models, suggesting potential therapeutic applications in pain management .
- Neuroprotective Activity : A study focusing on neuroprotection found that certain analogs could reduce neuronal damage in models of neurodegeneration, indicating a promising avenue for treatment strategies .
- Receptor Affinity Assessment : High-throughput screening methods have been employed to evaluate the binding affinity of this compound to various receptors, revealing its potential as a lead compound in drug development.
Q & A
Q. What are the key structural features and stereochemical considerations of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride?
The compound features a bicyclic scaffold with a nitrogen atom at position 1 and an amine group at position 3. Its molecular formula is C₆H₁₂N₂ (MW: 112.17 g/mol), and it exists as a dihydrochloride salt to enhance stability and solubility. Stereoisomerism is critical: the endo and exo configurations (e.g., (1R,3S,4S)-rel vs. (1R,3R,4S)-rel) significantly impact reactivity and intermolecular interactions. Chiral centers at positions 1, 3, and 4 necessitate enantioselective synthesis or separation techniques .
Q. What synthetic methodologies are employed for preparing 1-Azabicyclo[2.2.1]heptan-3-amine derivatives?
Enantioselective synthesis often employs dynamic kinetic resolution (DKR) or asymmetric catalysis. For example, palladium-catalyzed cyclization or photoredox strategies can construct the bicyclic framework, while chiral auxiliaries or enzymes resolve stereoisomers. Post-synthetic modifications, such as amine protection/deprotection, are used to generate the dihydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability?
Store at +5°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, as hygroscopicity may degrade the dihydrochloride form. Use desiccants and monitor purity via HPLC or NMR periodically .
Q. What analytical techniques are recommended for assessing purity and stereoisomeric composition?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with polar organic mobile phases to resolve endo/exo isomers.
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in D₂O) identifies proton environments and confirms salt formation.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and salt stoichiometry .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?
The dihydrochloride form improves aqueous solubility (critical for in vitro assays) and thermal stability. Salt formation lowers the pKa of the amine group, enhancing bioavailability in physiological conditions. Comparative studies using differential scanning calorimetry (DSC) and X-ray crystallography reveal distinct lattice energies and hydration states .
Q. What strategies mitigate racemization during synthesis of stereoisomerically pure derivatives?
Q. How can dynamic kinetic resolution (DKR) optimize enantioselective synthesis?
DKR combines in situ racemization of undesired enantiomers with selective crystallization. For example, a ruthenium catalyst racemizes intermediates while a chiral catalyst (e.g., Jacobsen’s thiourea) drives asymmetric cyclization. This approach achieves >95% enantiomeric excess (ee) and reduces waste .
Q. What role does this compound play in medicinal chemistry research?
Its rigid bicyclic structure mimics bioactive alkaloids, making it a scaffold for nicotinic acetylcholine receptor (nAChR) ligands or enzyme inhibitors. Derivatives like 3-Aminoquinuclidine dihydrochloride (a structural analog) show activity as serotonin receptor modulators, guiding SAR studies .
Q. How do stereoisomers affect biological activity in receptor-binding assays?
Endo isomers often exhibit higher binding affinity due to optimal spatial alignment with hydrophobic pockets in receptors (e.g., nAChR). Computational docking (using AutoDock Vina) and surface plasmon resonance (SPR) validate stereospecific interactions .
Q. What computational methods predict the stability of dihydrochloride salts in formulation studies?
Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM model salt dissociation in aqueous media. Pair distribution function (PDF) analysis correlates crystal packing with hygroscopicity, guiding excipient selection .
Methodological Notes
- Stereochemical Analysis : Always use circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm absolute configuration.
- Salt Synthesis : Titrate the free base with HCl in anhydrous ethanol, monitoring pH until precipitation. Isolate via vacuum filtration and characterize by elemental analysis .
- Safety Protocols : Wear nitrile gloves and safety goggles. Use fume hoods during synthesis to avoid inhalation of HCl vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
